Researchers requiring reproducible Suzuki-Miyaura cross-coupling outcomes often face variability from halogen substitution. 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline (CAS 1019487-46-7) directly addresses this by providing a kinetically privileged para-bromine handle for chemoselective elaboration, while preserving the para-fluorobenzyl pharmacophore critical for target engagement. This ensures synthetic reliability and biological relevance in medicinal chemistry campaigns. Key procurement attributes: Superior oxidative addition kinetics (Ar-Br > Ar-Cl) for Pd(0)-catalyzed diversification. Validated N-benzylaniline pharmacophore for kinase (VEGFR-2) and tyrosinase inhibition. Standardized 97% purity and batch-to-batch consistency, supplied in research-scale quantities (250 mg - 1 g).
Molecular FormulaC14H13BrFN
Molecular Weight294.16 g/mol
CAS No.1019487-46-7
Cat. No.B3341157
⚠ Attention: For research use only. Not for human or veterinary use.
4-Bromo-N-(4-fluorobenzyl)-3-methylaniline (CAS 1019487-46-7) is a polyhalogenated N-benzylaniline derivative with the molecular formula C₁₄H₁₃BrFN and a molecular weight of 294.16 g/mol . The compound features a 4-bromo-3-methylaniline core coupled to a 4-fluorobenzyl group via a secondary amine linker, generating a scaffold that contains both a heavy halogen (bromine) and a light halogen (fluorine) in electronically distinct aromatic rings [1]. Its calculated physicochemical profile includes a density of 1.4 ± 0.1 g/cm³, a boiling point of 372.4 ± 37.0 °C at 760 mmHg, a flash point of 179.0 ± 26.5 °C, and a computed LogP of 4.81 . Commercially, the compound is typically supplied at 97% purity in research-scale quantities (250 mg to 1 g) . The structural attributes of this compound—specifically the para-bromine handle for transition-metal-catalyzed cross-coupling, the para-fluorine on the benzyl ring for metabolic stability and target engagement, and the meta-methyl group for steric tuning—position it as a versatile intermediate in medicinal chemistry campaigns targeting kinases, tyrosinase, and mitotic kinesins [1][2][3].
[1] Kuujia. Cas no 1019487-46-7 (4-Bromo-N-(4-fluorobenzyl)-3-methylaniline). Description: a halogenated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research; studies have demonstrated that derivatives exhibit potent inhibitory activity against cancer-related kinases such as Aurora kinases and Src family kinases. View Source
[2] Uno, M. et al. (2008). de novo Design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosine kinase inhibitors. Organic & Biomolecular Chemistry, 6, 979. DOI: 10.1039/b719959g. IC₅₀ (VEGFR-2 KDR) = 0.57 μM for the most potent compound. View Source
[3] Patent: Mitotic Kinesin Inhibitors. US 7,608,739 B2. Filed: 2005-03-18. N-substituted benzylic aniline derivatives useful for treating cellular proliferative diseases via KSP kinesin inhibition. View Source
The N-benzylaniline chemotype is highly sensitive to even single-atom substitutions, and interchangeability among in-class compounds is precluded by several interdependent factors. First, the identity and position of the halogen on the aniline ring directly determine reactivity in downstream cross-coupling chemistry: a 4-bromo substituent provides superior oxidative addition kinetics with Pd(0) catalysts compared to 4-chloro analogs, enabling chemoselective elaboration in the presence of other functional groups [1]. Second, the para-fluorine on the benzyl ring is a critical pharmacophoric element for anti-tyrosinase activity in this series; moving fluorine from the para to the ortho position (as in CAS 1019615-05-4) is known to alter target binding geometry and reduce inhibitory potency [2]. Third, the 3-methyl group on the aniline ring modulates both lipophilicity (ΔLogP ≈ 0.6 vs. the des-methyl analog CAS 356531-51-6) and conformational bias at the secondary amine, which in turn affects target selectivity profiles across kinase panels . Fourth, commercial availability, purity specifications, and batch-to-batch consistency vary widely among closely related CAS numbers, making direct analog substitution a source of irreproducibility in multi-step synthetic sequences or biological assays . These compound-specific properties collectively mean that a procurement decision based solely on core scaffold similarity—without accounting for the precise substitution pattern—carries a material risk of divergent synthetic outcomes, altered biological activity, and lost research time.
Halogen reactivity4-Chloro analogs may shift cross-coupling kinetics significantly; oxidative addition rates for Ar-Cl can require higher catalyst loading.
Fluorine positionOrtho-fluoro isomers may disrupt pharmacophoric alignment for tyrosinase inhibition, based on reported class-level SAR trends.
Lipophilicity profileDes-methyl analog shifts LogP, which can alter permeability and target engagement profiles relative to the 3-methyl compound.
[1] Muci, A. R. & Buchwald, S. L. (2002). Practical Palladium Catalysts for C-N and C-O Bond Formation. Topics in Current Chemistry, 219, 131–209. General class-level evidence: aryl bromides react 10–100× faster than aryl chlorides in Pd-catalyzed amination and Suzuki couplings under comparable conditions. View Source
[2] Synthesis of Fluorinated N-Benzylaniline Derivatives and Evaluations on Anti-Tyrosinase and Anti-Melanogenic Activities. Key Engineering Materials, 2022, 914, 87–92. Derivatives with p-fluorine monosubstitution (3d) were the most potent tyrosinase inhibitors; compound 3d showed 75.4 ± 0.34% inhibition at 500 µM, equipotent to kojic acid. View Source
4-Bromo-N-(4-fluorobenzyl)-3-methylaniline: Evidence vs. Structural Analogs
Lipophilicity: 3-Methyl vs. Des-Methyl
The computed LogP of 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline is 4.81, compared to a computed LogP of approximately 4.2 for the des-methyl analog 4-Bromo-N-(4-fluorobenzyl)aniline (CAS 356531-51-6, XLogP = 4.2), yielding a ΔLogP of ~0.6 . For reference, the des-bromo analog N-(4-fluorobenzyl)-3-methylaniline (CAS 1019518-18-3) has a computed LogP of approximately 3.3, indicating that the 4-bromo substituent contributes roughly 1.5 LogP units . An increase in logP of 0.6 corresponds to a ~4-fold increase in octanol-water partition coefficient, which is expected to modulate passive membrane permeability, plasma protein binding, and tissue distribution .
Lipophilicity GradientClass-level
Target LogP 4.81 vs. des-methyl analog ~4.2; ΔLogP +0.6 (~4× partition shift)
Supports permeability-range selection for cell-based assays
In silico computed values; experimental validation recommended
CAS 356531-51-6: XLogP ≈ 4.2; CAS 1019518-18-3: LogP ≈ 3.3
Quantified Difference
ΔLogP = +0.6 vs. des-methyl analog; ΔLogP = +1.5 vs. des-bromo analog
Conditions
In silico computed values; Chemsrc (target), Chem960 (des-methyl), Chem960 (des-bromo)
Why This Matters
The quantifiable lipophilicity gradient across the analog series enables rational selection of the compound with the desired permeability range for cell-based assays or in vivo studies, avoiding under- or over-lipophilic analogs.
LipophilicityDrug-likenessMembrane permeability
Boiling Point: Effect of 3-Methyl Substituent
The reported boiling point of 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline is 372.4 ± 37.0 °C at 760 mmHg, which is approximately 15 °C higher than that of the des-methyl analog 4-Bromo-N-(4-fluorobenzyl)aniline (CAS 356531-51-6, boiling point 357.6 ± 27.0 °C at 760 mmHg) . The elevated boiling point is consistent with the increased molecular weight (294.16 vs. 280.14 g/mol) and enhanced van der Waals interactions conferred by the additional 3-methyl substituent. For the ortho-fluoro positional isomer (CAS 1019615-05-4), the boiling point is reported as 368.5 ± 37.0 °C, approximately 4 °C lower than the target compound, suggesting that the para-fluoro orientation provides marginally stronger intermolecular interactions than the ortho-fluoro orientation .
Boiling Point ShiftData to verify
Target 372.4 °C; des-methyl analog 357.6 °C; ΔT_bp +14.8 °C
Wider operational window for vacuum distillation
Predicted values at 760 mmHg; confirm experimentally
Thermal stabilityDistillationPurification
Evidence Dimension
Boiling point at 760 mmHg
Target Compound Data
372.4 ± 37.0 °C
Comparator Or Baseline
Des-methyl analog (CAS 356531-51-6): 357.6 ± 27.0 °C; Ortho-fluoro isomer (CAS 1019615-05-4): 368.5 ± 37.0 °C
Quantified Difference
ΔT_bp = +14.8 °C vs. des-methyl; ΔT_bp = +3.9 °C vs. ortho-fluoro isomer
Conditions
Computed/predicted values at 760 mmHg (Chemsrc, Chem960, Chemspider)
Why This Matters
A higher boiling point provides a wider operational window for vacuum distillation and solvent removal steps during synthesis and purification, potentially reducing product loss through thermal degradation.
Thermal stabilityDistillationPurification
Cross-Coupling Advantage: 4-Bromo Over 4-Chloro
The para-bromine substituent in 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline serves as a superior leaving group for palladium-catalyzed cross-coupling reactions compared to the corresponding 4-chloro analog. Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 80 °C), aryl bromides react approximately 10–100 times faster than aryl chlorides due to the lower C-Br bond dissociation energy (≈ 337 kJ/mol for Ph–Br vs. ≈ 399 kJ/mol for Ph–Cl), enabling chemoselective coupling at the bromine position in the presence of other potentially reactive functional groups [1]. This kinetic differentiation is critical for synthetic sequences where the 4-fluorobenzyl moiety or the secondary amine must remain intact during the coupling step. In the context of Buchwald-Hartwig amination, aryl bromides are the preferred substrates for catalyst systems based on Pd₂(dba)₃ with biarylphosphine ligands, typically achieving full conversion at catalyst loadings of 0.5–2 mol%, whereas chloroarenes frequently require elevated temperatures (≥100 °C) and higher catalyst loadings (2–5 mol%) to reach comparable yields [1][2].
Cross-Coupling ReactivityClass-level
Ar-Br ~10–100× faster oxidative addition vs. Ar-Cl with Pd(0)
Supports chemoselective elaboration in library synthesis
General Pd-catalysis literature; specific substrate context may vary
Cross-couplingC-C bond formationSynthetic handle
Evidence Dimension
Relative reactivity in Pd(0)-catalyzed oxidative addition
Target Compound Data
C-Br bond: oxidative addition to Pd(0) occurs readily at 60–80 °C with standard catalysts
Comparator Or Baseline
C-Cl analog: requires 90–110 °C and/or specialized electron-rich ligands for comparable conversion
Quantified Difference
Approximately 10–100× rate enhancement for Ar–Br vs. Ar–Cl under identical Suzuki or Buchwald-Hartwig conditions
Conditions
Class-level kinetic data from Pd-catalyzed cross-coupling literature; applies to all aryl bromides vs. aryl chlorides
Why This Matters
For procurement decisions in medicinal chemistry synthesis programs, the bromine handle directly translates to shorter reaction times, lower catalyst costs, and higher yields in library preparation, justifying selection over the chloro analog despite potentially higher per-gram cost.
Cross-couplingC-C bond formationSynthetic handle
[1] Muci, A. R. & Buchwald, S. L. (2002). Practical Palladium Catalysts for C-N and C-O Bond Formation. Topics in Current Chemistry, 219, 131–209. General rate comparison: Ar-Br >> Ar-Cl in oxidative addition to Pd(0). View Source
[2] Surry, D. S. & Buchwald, S. L. (2010). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2, 27–50. Ar–Br substrates typically complete amination at 0.5–2 mol% Pd; Ar–Cl often requires 2–5 mol%. View Source
para-Fluorine Critical for Tyrosinase Inhibition
In a systematic evaluation of fluorinated N-benzylaniline derivatives for anti-tyrosinase activity, compounds bearing a para-fluorine substituent on the benzyl ring demonstrated superior inhibitory potency compared to ortho- or meta-substituted analogs. The most potent compound in the series, N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline (compound 3d), achieved 75.4 ± 0.34% inhibition of mushroom tyrosinase at 500 µM, which was equipotent to the positive control kojic acid [1]. The study established that the p-fluorine monosubstitution pattern is a key pharmacophoric feature for tyrosinase engagement within this chemotype. 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline (CAS 1019487-46-7) retains the critical para-fluorobenzyl moiety while incorporating a bromine atom at the 4-position of the aniline ring, which serves as a synthetic diversification point for further SAR exploration [2]. In contrast, moving the fluorine to the ortho position (as in CAS 1019615-05-4) disrupts this pharmacophoric alignment and is expected to reduce tyrosinase inhibitory potency based on the established SAR trends in this series [1].
Tyrosinase PharmacophoreContext-dependent
Para-F substitution associated with equipotency to kojic acid in class lead (3d)
Retains critical p-fluorobenzyl motif; target not directly tested
Ortho-F expected to reduce potency per class SAR; requires validation
Tyrosinase inhibitionMelanogenesisSAR
Evidence Dimension
Mushroom tyrosinase inhibition at 500 µM
Target Compound Data
Not directly tested in the published study; retains the p-fluorobenzyl pharmacophore shown to be critical for activity
Comparator Or Baseline
Compound 3d (N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline): 75.4 ± 0.34% inhibition at 500 µM, equipotent to kojic acid; ortho-fluoro analogs expected to show reduced potency per SAR trends
Quantified Difference
Para-fluoro substitution associated with equipotency to kojic acid; ortho-fluoro substitution expected to reduce potency (exact fold-change not reported)
Conditions
In vitro mushroom tyrosinase assay; fluorimetric detection of dopachrome formation
Why This Matters
Researchers developing tyrosinase inhibitors for skin depigmentation applications should select the para-fluorobenzyl isomer (CAS 1019487-46-7) over the ortho-fluoro isomer (CAS 1019615-05-4) to maintain alignment with the established pharmacophore, reducing the risk of inactive or weakly active compounds in biological screening.
Tyrosinase inhibitionMelanogenesisSAR
[1] Synthesis of Fluorinated N-Benzylaniline Derivatives and Evaluations on Anti-Tyrosinase and Anti-Melanogenic Activities. Key Engineering Materials, 2022, 914, 87–92. DOI: 10.4028/p-92oxa7. Compound 3d (N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline): 75.4 ± 0.34% tyrosinase inhibition at 500 µM, equipotent to kojic acid. View Source
[2] Kuujia. Cas no 1019487-46-7 (4-Bromo-N-(4-fluorobenzyl)-3-methylaniline). Applications in pharmaceutical research including kinase inhibitor development. View Source
VEGFR-2 Kinase Inhibition by N-Benzylaniline Scaffold
The N-benzylaniline chemotype, of which 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline is a representative member, has been validated through de novo design and synthesis as a scaffold for vascular endothelial growth factor receptor-2 (VEGFR-2/KDR) tyrosine kinase inhibition. In a study by Uno et al. (2008), compound 3 within a focused N-benzylaniline library demonstrated IC₅₀ = 0.57 μM against VEGFR-2 kinase using the X-ray structure of the VEGFR-2 kinase domain for rational design [1]. Separately, N-substituted benzylic aniline derivatives have been patented as inhibitors of mitotic kinesin KSP (US 7,608,739 B2), with broad claims covering the structural space occupied by 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline [2]. Additionally, this compound has been cited in the context of kinase modulation patents (US 9,096,593 B2), where halogenated aniline derivatives serve as intermediates for preparing compounds targeting Flt-3 and other kinases [3]. The 4-bromo substituent on the aniline ring of CAS 1019487-46-7 provides a synthetic entry point for further elaboration via cross-coupling to generate kinase-focused screening libraries from this validated pharmacophore [1][3].
Not directly tested; the compound shares the N-benzylaniline core scaffold with validated VEGFR-2 inhibitors and contains synthetic handles for library diversification
N-benzylaniline chemotype achieves sub-micromolar VEGFR-2 inhibition; the specific contribution of 4-Br,3-CH₃ substitution remains to be determined
Conditions
In vitro kinase inhibition assay; X-ray structure-guided de novo design
Why This Matters
The compound offers a pre-validated pharmacophore core with a bromine diversification handle, enabling rapid parallel synthesis of kinase inhibitor libraries without requiring de novo scaffold validation, thereby accelerating hit-to-lead timelines in oncology programs.
VEGFR-2Kinase inhibitionAngiogenesis
[1] Uno, M. et al. (2008). de novo Design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosine kinase inhibitors. Organic & Biomolecular Chemistry, 6, 979. IC₅₀ (VEGFR-2 KDR) = 0.57 μM. DOI: 10.1039/b719959g. View Source
[2] US Patent 7,608,739 B2. Mitotic Kinesin Inhibitors. Filed: 2005-03-18. N-substituted benzylic aniline derivatives as KSP inhibitors for treatment of cellular proliferative diseases. View Source
[3] US Patent 9,096,593 B2. Compounds and Methods for Kinase Modulation, and Indications Therefor. Halogenated aniline derivatives as intermediates for Flt-3 and other kinase targets. Reference: ALA3639021. View Source
Purity and Availability Benchmarking
4-Bromo-N-(4-fluorobenzyl)-3-methylaniline (CAS 1019487-46-7) is commercially available at a standardized purity of 97% from major research chemical suppliers, with transparent pricing tiers: 250 mg at 1,695 CNY and 1 g at 5,426 CNY (ChemicalBook, H57347, updated 2024) . The closest positional isomer, 4-Bromo-N-(2-fluorobenzyl)-3-methylaniline (CAS 1019615-05-4), is also listed at 97% purity but with different availability and pricing profiles reflecting distinct synthetic routes and demand . The des-methyl analog 4-Bromo-N-(4-fluorobenzyl)aniline (CAS 356531-51-6, 97%) and the des-bromo analog N-(4-Fluorobenzyl)-3-methylaniline (CAS 1019518-18-3, 97%) are also marketed, but the specific combination of 4-Br, 3-CH₃, and 4-F substituents in the target compound addresses a unique chemical space not simultaneously covered by any single analog [1]. For procurement reproducibility, the availability of a defined purity specification (97%) with batch-specific certificates of analysis reduces the risk of impurity-driven artifacts in biological assays compared to sourcing custom-synthesized analogs of undocumented purity.
Commercial catalog data as of 2024; confirm batch CoA
Purity specificationProcurementReproducibility
Evidence Dimension
Commercial purity and pricing
Target Compound Data
CAS 1019487-46-7, 97% purity, 250 mg / 1,695 CNY; 1 g / 5,426 CNY (ChemicalBook H57347)
Comparator Or Baseline
CAS 1019615-05-4 (ortho-fluoro): 97%, price varies; CAS 356531-51-6 (des-methyl): 97%, price varies; CAS 1019518-18-3 (des-bromo): 97%, lower molecular weight (215.27) translates to different molar pricing
Quantified Difference
Purity specification identical (97%) across analogs; per-gram pricing and per-mole cost differ due to synthetic complexity and demand
Conditions
Commercial catalog data as of 2024; pricing may vary by region and supplier
Why This Matters
Standardized 97% purity with defined pricing enables accurate budgeting for screening campaigns and ensures that biological results are attributable to the compound rather than to variable impurity profiles, supporting reproducible science across laboratories.
The 4-bromo substituent of CAS 1019487-46-7 provides a kinetically privileged oxidative addition site for Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling diversification of the aniline ring while preserving the para-fluorobenzyl pharmacophore intact . This scenario is directly supported by the class-level kinetic advantage of Ar–Br over Ar–Cl (10–100× rate enhancement) and the validated N-benzylaniline VEGFR-2 pharmacophore (IC₅₀ = 0.57 μM) . Recommended for medicinal chemistry teams generating kinase inhibitor libraries where the N-(4-fluorobenzyl) moiety must be conserved as a constant structural element.
Anti-Tyrosinase Lead Optimization with para-Fluorobenzyl
The para-fluorine substitution on the benzyl ring of CAS 1019487-46-7 aligns with the established SAR showing that p-fluorobenzyl N-benzylanilines achieve tyrosinase inhibition equipotent to kojic acid (75.4 ± 0.34% at 500 µM for compound 3d) . The bromine and methyl substituents on the aniline ring provide tunable handles for modulating potency, selectivity, and pharmacokinetic properties without disrupting the critical para-fluorine pharmacophoric element. This application is supported by the class-level inference that ortho-fluoro isomers are expected to show reduced potency. Researchers developing skin depigmentation agents should prioritize the para-fluoro isomer for primary screening.
KSP Inhibitor Development with N-Benzylaniline Template
The compound falls within the structural scope of patented N-substituted benzylic aniline derivatives claimed as mitotic kinesin KSP inhibitors (US 7,608,739 B2) . The 3-methyl group provides steric bulk that may modulate KSP ATP-binding pocket interactions, while the 4-bromine enables late-stage functionalization to explore peripheral binding site contacts. Supported by patent literature establishing utility in cellular proliferative disease models (cancer, hyperplasia, restenosis), this scenario is appropriate for oncology programs targeting mitotic spindle assembly.
Comparative SAR Across N-Benzylaniline Analogs
The well-defined LogP gradient across the analog series (ΔLogP = 0.6 vs. des-methyl analog, ΔLogP = 1.5 vs. des-bromo analog) makes CAS 1019487-46-7 a valuable reference point for systematic structure-property relationship (SPR) studies. Researchers can use this compound alongside its des-methyl (CAS 356531-51-6), des-bromo (CAS 1019518-18-3), and ortho-fluoro (CAS 1019615-05-4) analogs to deconvolute the contributions of individual substituents to membrane permeability, metabolic stability, and target engagement. The commercial availability of all four compounds at standardized 97% purity supports reproducible cross-compound comparisons .
Application
Selection Property
Validation Focus
Kinase library diversification
4-Bromo cross-coupling handle
Maintain N-(4-fluorobenzyl) pharmacophore integrity during elaboration
Tyrosinase lead optimization
Para-fluorobenzyl pharmacophoric alignment
Verify retention of tyrosinase inhibitory potency vs. ortho-F analogs
Mitotic kinesin inhibitor synthesis
N-Benzylaniline template with steric tuning (3-CH₃)
Assess KSP ATP-binding pocket interaction and peripheral site contacts
Comparative SPR across analog series
Defined LogP gradient (ΔLogP 0.6–1.5)
Deconvolute substituent contributions to permeability and target engagement
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.